[4-(Propylthio)phenyl]amine hydrochloride
Overview
Description
[4-(Propylthio)phenyl]amine hydrochloride: is a chemical compound with the molecular formula C9H13NS·HCl. It is also known by its IUPAC name, 4-(propylsulfanyl)aniline hydrochloride. This compound is characterized by the presence of a propylthio group attached to a phenyl ring, which is further connected to an amine group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Propylthio)phenyl]amine hydrochloride typically involves the following steps:
Thioether Formation: The initial step involves the reaction of 4-bromoaniline with propylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form 4-(propylthio)aniline.
Hydrochloride Salt Formation: The resulting 4-(propylthio)aniline is then treated with hydrochloric acid (HCl) to form the hydrochloride salt, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(Propylthio)phenyl]amine hydrochloride can undergo oxidation reactions, where the thioether group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can also undergo reduction reactions, particularly the reduction of the nitro group (if present) to an amine group.
Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
[4-(Propylthio)phenyl]amine hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(Propylthio)phenyl]amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The propylthio group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)phenylamine hydrochloride: Similar structure but with a methylthio group instead of a propylthio group.
4-(Ethylthio)phenylamine hydrochloride: Similar structure but with an ethylthio group instead of a propylthio group.
4-(Butylthio)phenylamine hydrochloride: Similar structure but with a butylthio group instead of a propylthio group.
Uniqueness
- The propylthio group in [4-(Propylthio)phenyl]amine hydrochloride provides a unique balance of lipophilicity and steric effects, which can influence its reactivity and biological activity compared to its methylthio, ethylthio, and butylthio analogs.
Properties
IUPAC Name |
4-propylsulfanylaniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6H,2,7,10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZMLJZTRGWZRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91267-24-2 | |
Record name | [4-(Propylthio)phenyl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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